2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3/c9-3-4-6(10)2-1-5(7(4)11)8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBDJKNTUNRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203982 | |
| Record name | 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092461-07-8 | |
| Record name | 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: 1,3-Dichloro-4-(trifluoromethyl)benzene
A common precursor is 1,3-dichloro-4-(trifluoromethyl)benzene, which can be synthesized via halogenation of benzotrifluoride derivatives. For example, the chlorination of 3-chlorobenzotrifluoride under controlled conditions yields the dichlorinated trifluoromethylbenzene intermediate. This step is typically conducted under moderate temperature and pressure without the need for low-temperature treatment, which simplifies scale-up and industrial application. The process uses inexpensive raw materials such as chlorine gas and p-chlorobenzotrifluoride, with ammonia absorption steps to control by-products and environmental emissions.
Bromomethylation of 1,3-Dichloro-4-(trifluoromethyl)benzene
The bromomethylation step introduces the bromomethyl group at the 2-position on the aromatic ring. This is generally achieved by a halomethylation reaction using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of formaldehyde or paraformaldehyde under acidic or radical initiation conditions.
-
- Solvent: Often carried out in polar aprotic solvents like acetonitrile or dichloromethane.
- Temperature: Mild heating (25–60 °C) to promote the reaction without over-bromination.
- Initiators: Radical initiators such as benzoyl peroxide or light irradiation can be used to facilitate bromination.
-
- The aromatic ring’s methyl group (if present) or activated positions undergo electrophilic substitution by bromomethyl cations generated in situ.
- The presence of electron-withdrawing groups (chlorine and trifluoromethyl) directs substitution regioselectively to the 2-position.
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- The bromomethylation typically proceeds with moderate to high yields (60–85%).
- Purification is achieved by distillation or column chromatography, depending on scale and impurities.
Alternative Synthetic Routes
There are reports of synthesizing related trifluoromethylated and dichlorinated aromatic compounds via azide intermediates and subsequent functional group transformations. Although these methods focus more on azido and triazole derivatives, they demonstrate the versatility of halogenated trifluoromethylbenzene intermediates and could be adapted for bromomethyl derivatives by appropriate substitution reactions.
Data Table Summarizing Preparation Conditions
Research Findings and Analysis
- The chlorination step to produce 1,3-dichloro-4-(trifluoromethyl)benzene is well-established, scalable, and environmentally considerate due to controlled ammonia absorption and moderate reaction conditions.
- Bromomethylation requires careful control of reaction parameters to avoid polybromination or side reactions. Radical initiation methods provide efficient bromomethylation with good regioselectivity.
- The trifluoromethyl group’s strong electron-withdrawing nature influences the regioselectivity of bromomethylation, favoring substitution at the 2-position relative to the trifluoromethyl and chloro substituents.
- Alternative synthetic approaches involving azide intermediates and copper-catalyzed cycloaddition reactions illustrate the chemical versatility of dichloro-trifluoromethylbenzenes but are less directly related to bromomethylation.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the reduced benzene derivative with fewer halogen atoms.
Scientific Research Applications
Organic Synthesis
2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene serves as a versatile building block in organic chemistry. Its bromomethyl group is particularly reactive, facilitating nucleophilic substitution reactions.
Key Reactions
- Nucleophilic Substitution : The bromomethyl group can be replaced by various nucleophiles (e.g., amines, thiols), leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
- Oxidation and Reduction : It can undergo oxidation to form carboxylic acids and reduction to modify halogen substituents.
Case Study: Pharmaceutical Development
In a study focused on synthesizing novel anti-cancer agents, researchers utilized this compound as an intermediate. The compound's ability to form stable derivatives allowed for the development of compounds that showed promising cytotoxic activity against various cancer cell lines.
Materials Science
The compound is also employed in materials science for its unique electronic and optical properties.
Applications
- Polymer Chemistry : It is used in the synthesis of polymers with enhanced thermal stability and chemical resistance.
- Electronic Devices : The compound's trifluoromethyl group contributes to improved dielectric properties in electronic materials.
Data Table: Material Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
Biological Studies
In biological research, this compound is utilized as a probe for studying enzyme mechanisms and biological pathways involving halogenated compounds.
Research Insights
- The compound has been employed to investigate the reactivity of halogenated substrates in enzymatic reactions.
- It serves as a model compound to study the effects of halogenation on biological activity.
Case Study: Enzyme Mechanism Investigation
A research team explored the interaction of this compound with specific enzymes involved in drug metabolism. The findings highlighted how the bromomethyl group influences enzyme binding affinity and reaction kinetics, providing insights into drug design.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors through halogen bonding or hydrophobic interactions, affecting molecular pathways and cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural and Physical Properties of Comparable Compounds
Key Observations:
Halogen vs. Alkyl Substituents: The main compound’s dichloro substitution (positions 1 and 3) enhances electron-withdrawing effects compared to mono-chloro analogs like 2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene . This increases electrophilicity, favoring nucleophilic aromatic substitution. Replacing bromomethyl with chloromethyl (e.g., 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene ) reduces leaving-group ability, limiting reactivity in substitution reactions.
Trifluoromethyl vs.
Biphenyl Systems :
- The biphenyl derivative (2-Bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl ) exhibits extended conjugation, which may enhance stability in materials science applications or catalytic cross-coupling reactions.
Biological Activity
2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. Its unique structure imparts distinct chemical reactivity, making it a subject of interest in various biological studies and synthetic applications.
- Molecular Formula : C₈H₄BrCl₂F₃
- Molar Mass : 307.92 g/mol
- Water Solubility : Insoluble in water
Mode of Action
The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromomethyl group. This group can react with various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds, which are crucial in drug development and organic synthesis .
Antimicrobial Activity
Research has indicated that halogenated compounds, including derivatives of this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and have antifungal activities .
Anticancer Potential
Recent investigations into halogenated aromatic compounds have revealed promising anticancer activities. Compounds with structural similarities to this compound have demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of halogenated benzene derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, suggesting strong antibacterial activity.
Study 2: Anticancer Activity
Another study focused on the anticancer potential of halogenated compounds found that derivatives similar to this compound exhibited IC50 values ranging from 1.9 to 2.3 µg/mL against HCT-116 and MCF-7 cell lines. These values were comparable to established chemotherapeutic agents like doxorubicin .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC50 (µg/mL) | Biological Activity |
|---|---|---|---|
| This compound | C₈H₄BrCl₂F₃ | 1.9 - 2.3 | Anticancer |
| 1,3-Dichloro-4-(trifluoromethyl)benzene | C₇H₄Cl₂F₃ | N/A | Less reactive |
| 2-(Chloromethyl)-1,3-dichloro-4-(trifluoromethyl)benzene | C₈H₄Cl₃F₃ | N/A | Different reactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Bromomethyl)-1,3-dichloro-4-(trifluoromethyl)benzene?
- Methodology :
- Bromination Strategies : Utilize bromination of methyl groups on pre-functionalized aromatic cores. For example, bromination of 1,3-dichloro-4-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or Lewis acid catalysis .
- Multi-Step Synthesis : Start with trifluoromethylbenzene derivatives, introduce chloro substituents via electrophilic substitution, followed by bromomethylation using bromine sources like PBr₃ or HBr in DMF .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) to assess purity >95% .
- Spectroscopy : Employ ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl singlet at δ ~110 ppm in ¹⁹F NMR) and bromomethyl protons at δ ~4.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₅BrCl₂F₃, exact mass 322.86 g/mol) .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of volatile brominated intermediates .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .
- Storage : Store at 2–8°C in amber glass vials under inert gas (Ar/N₂) to prevent degradation .
Advanced Research Questions
Q. How can this compound be utilized in designing aggregation-induced emission (AIE) probes?
- Methodology :
- AIEgen Functionalization : Couple the bromomethyl group with tetraphenylethene (TPE) derivatives via Suzuki-Miyaura cross-coupling to create AIE-active fluorophores. The bulky trifluoromethyl group enhances steric hindrance, promoting non-radiative decay in solution and emission in aggregates .
- Application : Use the probe for real-time monitoring of cellular apoptosis via fluorescence microscopy (λₑₓ = 365 nm) .
Q. What strategies resolve contradictions in reported reactivity data of bromomethyl aryl compounds?
- Methodology :
- Controlled Reactivity Studies : Systematically vary reaction conditions (e.g., solvent polarity, temperature) to isolate competing pathways. For example, SN2 vs. radical mechanisms in nucleophilic substitutions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map energy profiles for bromomethyl displacement, accounting for steric effects from dichloro/trifluoromethyl groups .
Q. What mechanistic insights guide its use in cross-coupling reactions?
- Methodology :
- Catalytic Systems : Employ Pd(PPh₃)₄ or NiCl₂(dppe) for Suzuki couplings. The bromomethyl group acts as a leaving group, enabling C–C bond formation with aryl boronic acids .
- Kinetic Studies : Use in situ IR spectroscopy to track reaction rates, revealing inhibitory effects of electron-withdrawing trifluoromethyl groups on oxidative addition .
Q. How to optimize solvent systems for its application in supramolecular assemblies?
- Methodology :
- Solvent Screening : Test solubility in DMF, THF, and dichloromethane (DCM). Polar aprotic solvents (DMF) enhance stability, while DCM promotes crystallization for XRD analysis .
- Coordination Chemistry : Explore host-guest interactions with cucurbiturils or cyclodextrins in aqueous-DMSO mixtures (1:1 v/v) to stabilize self-assembled structures .
Q. What analytical techniques differentiate between its structural isomers?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
